2-Oxazolidinone

Overview

Description

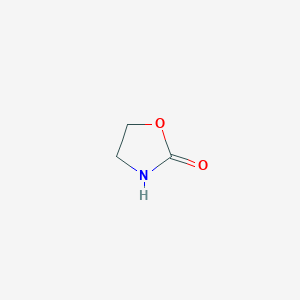

2-Oxazolidinone is a five-membered heterocyclic compound containing both an oxygen and a nitrogen atom within its ring structure. It serves as a critical scaffold in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity and stability . Industrially, it is employed in lithium-ion battery electrolytes, adhesives, and polymer foams . Environmentally friendly synthesis routes, such as the reaction of β-amino alcohols with urea or CO₂ under solvent-free conditions, have replaced older methods relying on toxic reagents like phosgene . Its pharmacological significance is exemplified by derivatives like linezolid, a clinically approved antibiotic targeting Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidinones can be synthesized through various methods, including intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .

Industrial Production Methods: Industrial production of oxazolidinones often involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides . This method provides good yields and is scalable for large-scale production. Microwave irradiation in a chemical paste medium has also been employed for the synthesis of oxazolidinone derivatives .

Chemical Reactions Analysis

Key Methods

Notable Findings :

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 min vs. 8 hr for 2a-d synthesis) .

-

Solvent-free CO₂ cycloaddition methods minimize environmental impact while maintaining high regioselectivity (up to 98:2) .

Ring-Opening and Cleavage Reactions

The oxazolidinone ring undergoes cleavage under basic or oxidative conditions, forming carboxylic acids or hydroxyamides.

Evans Oxazolidinone Cleavage with LiOH/H₂O₂

| Substrate | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxazolidinone 8 | LiOH (9.5 M), H₂O₂ (5 eq.), 0°C | Carboxylic acid 9 | >99% (with excess H₂O₂) | |

| Oxazolidinone 8 | LiOH (no H₂O₂) | Hydroxyamide 10 | Exclusive |

Mechanistic Insights :

-

H₂O₂ prevents hydroxyamide formation by reducing intermediate peracids (11 ) to carboxylic acids (9 ) .

-

Excess H₂O₂ accelerates O₂ generation (1.2–1.5 equiv) via decomposition of peracid intermediates .

CO₂ Incorporation Reactions

2-Oxazolidinones serve as scaffolds for CO₂ fixation, enabling sustainable synthesis of cyclic carbamates.

CO₂ Cycloaddition Pathways

Advantages :

-

Metal-organic frameworks (MOFs) like {[Cu₂(BCP)]·3DMF}ₙ enable recyclable catalysis (10 cycles without loss) .

-

Ionic liquids (e.g., HDBUBr) enhance nucleophilic attack on epoxides, facilitating cyclic carbonate formation .

Catalytic Systems and Selectivity

Catalysts play a critical role in modulating reaction pathways and stereochemistry.

Mechanistic Highlights :

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

2-Oxazolidinone derivatives are primarily known for their antibacterial properties. The most notable compound in this category is Linezolid , the first approved oxazolidinone antibiotic, which has been effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Since its introduction, numerous analogues have been developed with varying degrees of antibacterial activity. For instance, modifications in the C-5 side chain of oxazolidinones have led to enhanced potency against resistant bacterial strains .

Antituberculosis Agents

In addition to their antibacterial properties, 2-oxazolidinones have shown promise as antitubercular agents. Recent studies have synthesized new bis-oxazolidinones that exhibit significant activity against Mycobacterium tuberculosis, addressing the growing concern of antibiotic resistance . These compounds are being explored for their potential to overcome existing resistance mechanisms.

Anticancer Properties

Research has indicated that 2-oxazolidinones may possess anticancer properties as well. Various derivatives have been tested for cytotoxicity against different cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation . For example, certain this compound derivatives have shown selective cytotoxicity towards breast cancer cells while sparing normal cells.

Anti-inflammatory and Neurological Applications

2-Oxazolidinones have also been investigated for their anti-inflammatory effects and potential use in treating neurological disorders. Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for further research in conditions such as arthritis and neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 2-oxazolidinones typically involves the reaction of urea or substituted ureas with ethanolamines. This process can yield high amounts of the desired compound through thermal decomposition methods . Various synthetic routes have been optimized to improve yield and purity, enabling the production of diverse derivatives for biological testing.

Case Study 1: Linezolid

Linezolid was developed as a treatment for multi-drug resistant infections. Its introduction marked a significant advancement in antibiotic therapy, particularly for patients with limited options due to resistance. Clinical trials demonstrated its efficacy against severe infections caused by Gram-positive bacteria, leading to its widespread use in hospitals .

Case Study 2: Antitubercular Bis-Oxazolidinones

Recent research focused on synthesizing bis-oxazolidinones has shown promising results in vitro against Mycobacterium tuberculosis. These compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional treatments, suggesting a potential new avenue for tuberculosis therapy amidst rising drug resistance .

Mechanism of Action

Oxazolidinones exert their effects by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center of the bacterial ribosome, preventing the formation of the initiation complex and thereby blocking the translation process . This mechanism is distinct from other protein synthesis inhibitors and contributes to their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Pharmacological Activity

- This compound Derivatives: Linezolid (MIC: 1–4 μg/mL against MRSA) and tedizolid exhibit bacteriostatic effects via ribosomal binding .

- Cycloserine : Targets cell wall synthesis in Mycobacterium tuberculosis (MIC: 5–20 μg/mL) but has higher neurotoxicity .

- 3-(Pyridine-3-yl) Derivatives : Show potent activity (MIC: 0.5–4 μg/mL) due to enhanced molecular docking affinity with bacterial enzymes .

Electronic and Conformational Properties

- This compound: Single conformer in gas phase; HOMO dominated by nitrogen and oxygen pπ orbitals .

- Cycloserine : Exists as two low-energy conformers (ΔE = 4.6 kJ/mol); HOMO with carbonyl π-character .

Biological Activity

2-Oxazolidinone is a significant compound in medicinal chemistry, primarily known for its role as a pharmacophore in the development of antibacterial agents such as Linezolid and Tedizolid. Recent research has expanded our understanding of its biological activity beyond antibacterial effects to include anti-tumor, anti-viral, anti-inflammatory, and anti-coagulant properties. This article reviews the diverse biological activities of 2-oxazolidinones, supported by data tables and case studies.

Overview of Biological Activities

The biological activities of 2-oxazolidinones can be categorized into several key areas:

- Antibacterial Activity : Initially recognized for their effectiveness against Gram-positive bacteria, particularly resistant strains like MRSA and VRE.

- Anti-tumor Activity : Emerging studies indicate potential in inhibiting cancer cell growth.

- Anti-inflammatory Activity : Some derivatives exhibit properties that may reduce inflammation.

- Anti-viral Activity : Certain oxazolidinones have shown efficacy against viral infections.

- Anti-coagulant Activity : Investigations suggest potential roles in modulating coagulation pathways.

Antibacterial Activity

This compound derivatives are primarily noted for their antibacterial properties. Linezolid and Tedizolid are the most prominent examples, demonstrating effectiveness against a range of resistant bacterial strains.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Linezolid | MRSA | 1 | |

| Tedizolid | VRE | 0.5 | |

| DZD | M. tuberculosis | 2 | |

| LZD | M. avium | 0.5 |

Anti-tumor Activity

Recent studies have highlighted the anti-tumor potential of various this compound derivatives. For instance, specific compounds have been shown to inhibit the proliferation of cancer cells in vitro.

Case Study: Anti-tumor Effects

A study conducted on a series of novel this compound derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory and Other Activities

Emerging research indicates that certain oxazolidinones possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 2: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Anti-viral | Inhibition of viral replication | |

| Anti-coagulant | Modulation of platelet aggregation |

The mechanism of action for oxazolidinones involves binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis. This unique mechanism allows them to effectively combat resistant bacterial strains.

Q & A

Q. What are the common laboratory methods for synthesizing 2-oxazolidinone, and how do they differ in efficiency?

Basic

The synthesis of this compound often involves solvent-free, catalytic approaches to enhance sustainability. Key methods include:

- Cyclization of 2-aminoethanol with urea : Using CeO₂ nanoparticles as a catalyst under solvent-free conditions achieves 92% yield at 150°C in 4 hours .

- CO₂ fixation : Cycloaddition of CO₂ to aziridines or propargylamines under solvent-free conditions, leveraging catalysts like ionic liquids or metal oxides .

- Epoxide-carbamate coupling : Binary Mg/Fe oxides catalyze reactions between epoxides and carbamates at 120°C, yielding 85% in 8 hours .

Efficiency factors : Catalyst type (e.g., CeO₂ vs. Mg/Fe oxides), reaction time, and temperature significantly impact yield.

Q. How can solvent-free CO₂ fixation be optimized for this compound synthesis?

Basic

Solvent-free CO₂ utilization minimizes waste and energy consumption. Optimization strategies include:

- Catalyst selection : CeO₂ nanoparticles enhance cyclization kinetics by activating urea and 2-aminoethanol .

- Pressure and temperature : Reactions typically occur at 1–5 bar CO₂ pressure and 80–150°C, balancing reactivity and energy input .

- Substrate design : Propargylamines with electron-withdrawing groups improve CO₂ insertion rates .

Q. What safety protocols are critical when handling this compound in the lab?

Basic

- Personal protective equipment (PPE) : Use gloves, eye protection, and respiratory masks if ventilation is inadequate .

- Contamination control : Avoid food/drink in work areas; wash hands thoroughly after handling .

- Environmental precautions : Prevent discharge into drains or soil, as ecological toxicity data are limited .

Q. How do catalytic systems influence enantioselective synthesis of 2-oxazolidinones?

Advanced

Chiral catalysts enable stereocontrol, critical for pharmaceutical applications:

- Ru(II)–NHC complexes : Catalyze asymmetric hydrogenation of 2-oxazolones, achieving up to 99% yield and 95% ee in gram-scale reactions .

- Fluorous oxazolidinone auxiliaries : Derived from L-phenylalanine, these templates direct stereochemistry in cycloadditions .

Methodological tip : Optimize catalyst loading (1–5 mol%) and hydrogen pressure (10–50 bar) to balance efficiency and enantioselectivity .

Q. What contradictions exist in reported catalytic efficiencies for this compound synthesis?

Advanced

Discrepancies arise from:

- Catalyst stability : CeO₂ nanoparticles retain activity for 5 cycles (>90% yield) , whereas Mg/Fe oxides deactivate after 3 cycles (yield drops to 70%) .

- Substrate scope limitations : Pd-catalyzed aminocarbonylation works for α,α-disubstituted ynylamines (80–95% yield) but fails with monosubstituted analogs, requiring alternative pathways .

Resolution : Cross-validate catalyst performance using standardized substrates (e.g., aziridine derivatives) under identical conditions.

Q. How can decarboxylative ring-opening of 2-oxazolidinones be applied to synthesize β-chalcogen amines?

Advanced

A one-step protocol using NaBH₄ and diorganoyl dichalcogenides in THF/EtOH produces β-chalcogen amines:

- Scale-up : Yields remain consistent (75–82%) from 30 mmol to 60 mmol scales, but solvent volume optimization is critical to avoid byproducts .

- Mechanism : NaBH₄ reduces diselenides/disulfides, generating nucleophilic chalcogenide ions that attack the oxazolidinone ring .

Q. What analytical methods are essential for characterizing novel this compound derivatives?

Basic

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; IR identifies carbonyl (C=O) stretches at 1740–1760 cm⁻¹ .

- Chromatography : HPLC or GC-MS monitors reaction progress and purity (>95% for new compounds) .

- X-ray crystallography : Resolves absolute stereochemistry for enantiomeric derivatives .

Q. How can 2-oxazolidinones serve as intermediates in multicomponent reactions?

Advanced

- Pd-catalyzed cascades : Sequential oxidative aminocarbonylation-cyclocarbonylation converts ynylamines and secondary amines into 2-oxazolidinones with 80–95% yield .

- Three-component coupling : Epoxides, amines, and CO₂ form 2-oxazolidinones via a single-pot reaction using bifunctional catalysts .

Q. What are the challenges in scaling up solvent-free this compound synthesis?

Advanced

- Heat management : Exothermic reactions (e.g., CeO₂-catalyzed cyclization) require precise temperature control to avoid side products .

- Catalyst recovery : Magnetic Mg/Fe oxides simplify separation but lose activity after reuse .

- CO₂ handling : High-pressure systems (≥5 bar) demand specialized reactors for safe large-scale use .

Q. How do structural modifications of 2-oxazolidinones impact biological activity?

Advanced

- Triazole incorporation : Derivatives like 4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)-2-oxazolidinone show anticancer potential via kinase inhibition .

- Chalcogen functionalization : β-Seleno/S-thioether amines derived from 2-oxazolidinones exhibit antioxidant and antimicrobial properties .

Methodological note : Structure-activity relationships (SAR) require combinatorial synthesis and in vitro screening to optimize bioactivity.

Properties

IUPAC Name |

1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIZTKNFFYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074326 | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497-25-6, 51667-26-6 | |

| Record name | 2-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.